3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, also known by its developmental code name PF02341066, is a small molecule identified through scientific research for its potential use in studying abnormal cell growth. This compound acts by inhibiting specific proteins like anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met/HGFR) [, , ]. These proteins are often involved in signaling pathways that regulate cell growth and survival, and their dysregulation is implicated in various diseases, including cancer [, , , ]. Therefore, by inhibiting these proteins, 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine serves as a valuable tool for researchers to investigate these diseases and potentially develop new therapeutic strategies.
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This compound is classified as a kinase inhibitor and is primarily investigated for the treatment of locally advanced or metastatic non-small cell lung cancer. Its structure features a pyridine ring substituted with various functional groups, which contribute to its biological activity.
The compound is cataloged under several identifiers including CAS number 877400-66-3 and has been documented in various chemical databases such as PubChem and Molbase. It falls under the category of small molecule inhibitors, specifically targeting kinases involved in cancer progression and metastasis. The active (R)-enantiomer of this compound has shown promise in preclinical studies as a therapeutic agent.
The synthesis of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic synthesis techniques. The process can be summarized as follows:
Challenges in synthesis may include achieving high selectivity for the desired enantiomer and managing the reactivity of halogenated intermediates. Optimizing reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for improving yield and purity.
The compound features multiple rings (a pyridine ring and a pyrazole ring) which contribute to its pharmacological properties. The presence of halogen substituents enhances its lipophilicity and potentially its binding affinity to target proteins.
The compound may undergo various chemical reactions including:
These reactions are critical for modifying the compound's structure to improve efficacy or reduce toxicity.
The mechanism of action for 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine primarily involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active site of these kinases, the compound disrupts downstream signaling cascades that promote tumor growth.
Preliminary studies indicate that this compound effectively inhibits ribosomal protein S6 kinase alpha-1, which plays a crucial role in protein synthesis and cell growth regulation in cancer cells .
The compound exhibits the following physical properties:
Key chemical properties include:
These properties are essential for determining formulation strategies for drug delivery systems.
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is primarily used in cancer research due to its kinase inhibitory properties. It holds potential for:
Its unique structural features make it a candidate for further optimization and development into clinically relevant therapies.
This multitargeted kinase inhibitor, systematically named as 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, represents a structurally sophisticated compound in modern medicinal chemistry. Its molecular formula is C₂₁H₂₂Cl₂FN₅O, with a molecular weight of 450.34 g/mol [1] [2]. The compound exists as a racemic mixture designated by CAS 877400-66-3, while its enantiomerically pure forms include the pharmacologically active (R)-enantiomer (CAS 877399-52-5) and the (S)-enantiomer (CAS 1374356-45-2) [1] [5] [6]. Chemically classified as a pyrazolylpiperidine derivative, it features three distinct aromatic systems connected through flexible linkers: a 2,6-dichloro-3-fluorophenyl group, an aminopyridine core, and a pyrazole-substituted piperidine moiety [4]. This strategic arrangement creates an extended planar pharmacophore essential for targeting kinase ATP-binding pockets, while maintaining sufficient three-dimensionality for selective interactions. The compound's structural complexity exemplifies modern drug design principles where conformational constraints balance target affinity with physicochemical properties, enabling optimization of pharmacokinetic profiles while maintaining target engagement [1] [6].
The development of this compound class emerged from systematic structure-activity relationship (SAR) explorations targeting receptor tyrosine kinases:
Table 1: Key Chronological Developments
Year | Development Milestone | Significance |
---|---|---|
2002-2005 | Scaffold identification | Discovery of pyrazolylpiperidine core kinase affinity |
2006 | Lead compound optimization | Establishment of 3-alkoxy-5-pyrazolylpyridin-2-amine core structure |
2007 | Chiral center introduction | Incorporation of 1-(2,6-dichloro-3-fluorophenyl)ethoxy group for enhanced potency |
2008-2010 | Preclinical validation | Confirmation of (R)-enantiomer superiority in ALK-rearranged cancer models |
2011 | Regulatory approval | First approved ALK inhibitor establishing clinical proof-of-concept |
The compound belongs to the pyrazolylpiperidine structural class, characterized by a central aminopyridine ring connected to two pharmacologically active moieties [4]. The molecular architecture comprises three strategically designed components:
Aryl Ether Domain: The (1-(2,6-dichloro-3-fluorophenyl)ethoxy group provides hydrophobic bulk and stereochemical control. The chiral center at the ethoxy linkage creates enantiomer-specific binding, with the (R)-configuration demonstrating optimal complementarity with kinase hydrophobic pockets [1] [6]. The ortho-chloro substituents enforce perpendicular orientation of the phenyl ring relative to the pyridine plane, reducing conformational entropy penalty upon binding [7].
Hydrogen-Bonding Core: The 2-aminopyridine system serves as a hydrogen-bond donor-acceptor pair that mimics adenine's interactions in ATP-binding sites. This moiety forms critical hydrogen bonds with kinase hinge regions, with the amino group donating to carbonyl oxygen atoms and the pyridine nitrogen accepting hydrogen bonds [4] [7].
Piperidine-Pyrazole Module: The 1-(piperidin-4-yl)-1H-pyrazol-4-yl group extends into the solvent-accessible region of kinases, providing both polar interactions via the piperidine nitrogen and hydrophobic contacts through the pyrazole ring. The basic piperidine nitrogen (predicted pKa ~9.81) may form salt bridges with acidic residues near the kinase ATP pocket entrance [2] [4].
Table 2: Structural Components and Pharmacophoric Features
Molecular Domain | Key Structural Features | Pharmacophoric Role |
---|---|---|
1-(2,6-Dichloro-3-fluorophenyl)ethoxy | Chiral center, halogen atoms | Hydrophobic pocket occupation, stereospecific binding |
3-alkoxy-5-substituted pyridin-2-amine | Hydrogen bond donor/acceptor pair | ATP-mimetic hinge region interaction |
1-(Piperidin-4-yl)-1H-pyrazol-4-yl | Basic piperidine nitrogen, aromatic pyrazole | Solvent-front interactions, selectivity modulation |
This compound has emerged as a paradigm in rational kinase inhibitor design, influencing multiple research domains:
Kinase Selectivity Profiling: The compound demonstrates a unique target spectrum, potently inhibiting ALK (IC₅₀ = 24 nM), c-Met (IC₅₀ = 11 nM), and ROS1 (IC₅₀ = 7 nM) while showing minimal activity against unrelated kinases [6]. This selective polypharmacology established that kinase inhibitors could be designed to target specific oncogenic drivers while sparing unrelated kinases, reducing off-target toxicity. Academic investigations have extensively mapped its binding interactions using X-ray crystallography, revealing how the pyrazole nitrogen forms a critical hydrogen bond with E1197 in ALK and how the piperidine ring adopts different conformations in c-Met versus ROS1 kinases [4] [7].
Enantioselective Synthesis Methodologies: The compound's chiral center has driven innovations in asymmetric synthesis. Academic groups have developed numerous enantioselective routes including chiral resolution, asymmetric hydrogenation of enol acetates, and biocatalytic approaches using ketoreductases to achieve >99% enantiomeric excess of the (R)-enantiomer [5]. The (S)-enantiomer (designated Crizotinib Impurity A) has become a reference standard for studying structure-activity relationships of chiral kinase inhibitors, with research confirming its significantly reduced potency (≈100-fold lower affinity for ALK than the (R)-form) [5].
Structure-Property Relationship Studies: Researchers have systematically modified each domain to establish correlations between physicochemical properties and pharmacokinetic behavior. Studies revealed that N-methylation of the piperidine nitrogen improves solubility but reduces blood-brain barrier penetration, while fluorination of the pyridine ring enhances metabolic stability without affecting target affinity [2]. These findings have generated predictive models for optimizing CNS permeability in kinase inhibitors.
Chemical Probe Development: The compound serves as a parent structure for >50 research compounds exploring kinase signaling biology. Notable derivatives include fluorescently tagged analogs for cellular target engagement studies and bifunctional PROTAC® degraders linking the core structure to E3 ligase ligands, enabling selective degradation of oncogenic kinases [2] [6].
Table 3: Research Applications of Core Structure
Research Area | Academic Application | Key Findings |
---|---|---|
Kinase selectivity | Target spectrum profiling | Defined polypharmacology against ALK/c-Met/ROS1 with minimal off-target inhibition |
Synthetic chemistry | Enantioselective route development | Established biocatalytic and asymmetric hydrogenation methods for chiral center control |
Chemical biology | Probe design | Generated fluorescent derivatives for target engagement studies in living cells |
Structure-property | Permeability optimization | Identified physicochemical thresholds for blood-brain barrier penetration in kinase inhibitors |
Table 4: Compound Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine |
Racemic CAS Number | 877400-66-3 |
(R)-Enantiomer CAS | 877399-52-5 |
(S)-Enantiomer CAS | 1374356-45-2 |
Common Synonyms | Rac-crizotinib; (R,S)-Crizotinib; (±)-PF023401066 |
Molecular Formula | C₂₁H₂₂Cl₂FN₅O |
Molecular Weight | 450.34 g/mol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0